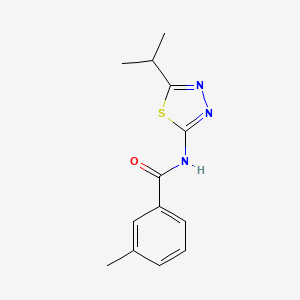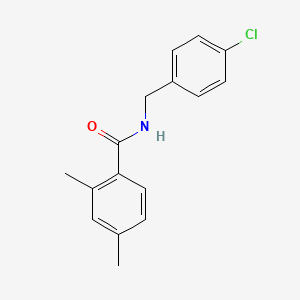
methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate, also known as MFTC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of thiophene derivatives and has shown promising results in various studies related to cancer, inflammation, and other diseases.
Aplicaciones Científicas De Investigación
Methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has shown potential applications in various scientific research fields. One of the main areas of interest is cancer research. Studies have shown that methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has anti-proliferative effects on various cancer cell lines, including breast, prostate, and lung cancer cells. methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has also been found to inhibit the growth of tumor cells in animal models. Additionally, methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has shown anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Mecanismo De Acción
The mechanism of action of methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate is not fully understood. However, studies have suggested that methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate inhibits the activity of certain enzymes, such as topoisomerase II and COX-2, which are involved in cell proliferation and inflammation, respectively. methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Biochemical and Physiological Effects
methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has been found to have various biochemical and physiological effects. In cancer cells, methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has been shown to induce DNA damage and inhibit cell cycle progression, leading to cell death. methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has also been found to reduce the production of inflammatory cytokines, leading to a reduction in inflammation. Additionally, methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has been found to have antioxidant properties, which can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate in lab experiments is its high potency and selectivity towards cancer cells. methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has also shown low toxicity towards normal cells, making it a potential candidate for cancer treatment. However, one of the limitations of using methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
For methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate research include the development of methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate derivatives, further understanding of its mechanism of action, and investigation of its pharmacokinetics and pharmacodynamics.
Métodos De Síntesis
The synthesis of methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate involves the reaction of 4-fluorobenzaldehyde with 2-furoyl chloride to obtain 4-(4-fluorophenyl)-2-furoylbenzaldehyde. This intermediate product is then reacted with thiophene-3-carboxylic acid and methyl chloroformate to obtain methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate. The overall yield of this synthesis method is around 40%.
Propiedades
IUPAC Name |
methyl 4-(4-fluorophenyl)-2-(furan-2-carbonylamino)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO4S/c1-22-17(21)14-12(10-4-6-11(18)7-5-10)9-24-16(14)19-15(20)13-3-2-8-23-13/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLUQCLMLWOQOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5889316.png)
![1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5889317.png)

![methyl 2-{[(4-bromophenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5889325.png)

![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5889344.png)


![3-amino-6-tert-butyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B5889360.png)

![methyl 4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5889369.png)

![2-[(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5889406.png)
